5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride
CAS No.: 1220028-10-3
Cat. No.: VC2845518
Molecular Formula: C16H20Cl2N2O
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-10-3 |
|---|---|
| Molecular Formula | C16H20Cl2N2O |
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | 5-chloro-8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride |
| Standard InChI | InChI=1S/C16H19ClN2O.ClH/c17-14-3-4-15(16-13(14)2-1-8-19-16)20-11-7-12-5-9-18-10-6-12;/h1-4,8,12,18H,5-7,9-11H2;1H |
| Standard InChI Key | XUYAUOFKPYXBHU-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl |
| Canonical SMILES | C1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl |
Introduction
Chemical Identity and Structure
5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride is a hydrochloride salt of 5-Chloro-8-(2-piperidin-4-ylethoxy)quinoline. Its structure consists of a quinoline core with a chlorine substituent at position 5 and an ether linkage at position 8 connecting to a piperidinylethyl group. The compound exists as a hydrochloride salt, with protonation occurring at the basic nitrogen of the piperidine ring .
Chemical Identifiers
Parent Compound
The parent compound of this hydrochloride salt is 5-Chloro-8-(2-piperidin-4-ylethoxy)quinoline, which has a molecular formula of C₁₆H₁₉ClN₂O and a molecular weight of 290.79 g/mol . The parent compound (CID 56829820) forms the hydrochloride salt when treated with hydrochloric acid.
| Classification Category | Description |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
Hazard and Precautionary Statements
| Hazard Statements | Precautionary Statements |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |
| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |
| P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P312: Call a poison center or doctor if you feel unwell | |
| P332+P313: If skin irritation occurs: Get medical advice/attention | |
| P337+P313: If eye irritation persists: Get medical advice/attention | |
| P362: Take off contaminated clothing and wash before reuse | |
| P403+P233: Store in a well-ventilated place. Keep container tightly closed | |
| P405: Store locked up | |
| P501: Dispose of contents/container to an approved waste disposal plant |
| Feature | Potential Contribution to Activity |
|---|---|
| Chlorine at C-5 | Enhanced lipophilicity and membrane penetration |
| Piperidinylethyl ether | Improved water solubility and potential interaction with biological targets |
| Quinoline core | DNA intercalation and enzyme inhibition |
Studies on related quinoline compounds have shown activity against Gram-negative bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Efflux Pump Inhibition
Quinoline and quinazoline derivatives have been identified as potential inhibitors of bacterial efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus . Efflux pump inhibitors represent a promising approach to combat antimicrobial resistance by preventing the expulsion of antibiotics from bacterial cells.
The structural features of 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride, particularly the basic nitrogen-containing piperidine ring and the lipophilic chloroquinoline moiety, suggest potential activity as an efflux pump inhibitor, though specific studies would be required to confirm this activity.
Antiviral Properties
Quinoline derivatives have demonstrated antiviral activity against various viral pathogens including Zika virus, enterovirus, herpes virus, HIV, and Ebola . The mechanisms often involve inhibition of viral enzymes or interference with viral replication processes.
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial for optimizing the properties of 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride for specific applications.
Key Structural Features
| Structural Element | Potential Functional Significance |
|---|---|
| Quinoline nucleus | Essential for planar aromatic interactions with biological targets such as DNA and proteins |
| Chlorine at C-5 | Enhances lipophilicity, may improve membrane penetration and binding to hydrophobic pockets in target proteins |
| Ether linkage at C-8 | Provides appropriate spacing and flexibility between the quinoline core and the piperidine ring |
| Piperidine ring | Contains a basic nitrogen that can form ionic or hydrogen bond interactions with acidic residues in biological targets; as a hydrochloride salt, has improved water solubility |
Comparison with Related Compounds
A related compound, 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethylether hydrochloride (CAS: 1220031-30-0), differs in the position of the piperidine nitrogen (position 2 versus position 4) . This structural difference could significantly affect the compound's biological activity and physicochemical properties due to altered spatial orientation of the basic nitrogen.
Future Research Directions
Several promising research directions for 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride merit exploration:
Biological Activity Screening
Comprehensive screening against various biological targets would help establish the compound's potential applications:
-
Antimicrobial testing against a panel of Gram-positive and Gram-negative bacteria
-
Antiviral assays against clinically relevant viruses
-
Cytotoxicity studies against cancer cell lines, particularly those exhibiting multidrug resistance
-
Enzyme inhibition assays focusing on relevant targets such as DNA gyrase, topoisomerases, and efflux pumps
Structure Optimization
Structural modifications could enhance specific properties:
-
Variation of substituents on the quinoline ring to optimize target binding
-
Modification of the piperidine ring to alter basicity and hydrogen bonding capacity
-
Investigation of alternative salt forms to modify solubility and bioavailability
Advanced Applications
Exploration of advanced applications could include:
-
Development as a fluorescent probe for biological imaging due to the inherent fluorescence properties of quinoline derivatives
-
Investigation as a building block for more complex molecules with enhanced biological activities
-
Exploration as a ligand for metal complexation, potentially leading to metallodrugs with unique properties
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